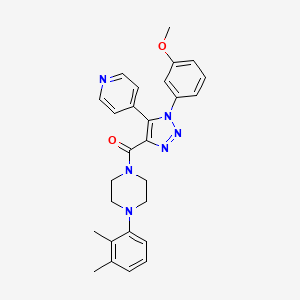

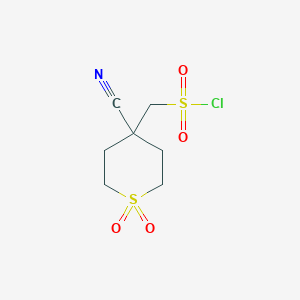

![molecular formula C15H19BN2O4S B2424058 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole CAS No. 2096997-00-9](/img/structure/B2424058.png)

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole” is an organic compound that contains both a pyrazole heterocycle and a borate functional group . It is an intermediate in organic synthesis .

Synthesis Analysis

The compound can be obtained by a nucleophilic substitution reaction . The synthesis of similar compounds involves the reaction of 1H-Pyrazole, 4-bromo-1-(1-ethoxyethyl)- and 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis

The molecular structure of the compound has been confirmed by FTIR, 1H, and 13C NMR spectroscopy, and MS . The molecular weight of a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is 127.98 .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications

Applications in Heterocyclic Compound Synthesis

Heterocyclic compounds, including pyrazoles and their derivatives, play a crucial role in pharmaceuticals, agrochemicals, and dyes. The unique reactivity of compounds similar to "1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole" might offer new pathways for synthesizing these heterocycles under mild reaction conditions, enabling the generation of diverse molecules with potential biological activities (Gomaa & Ali, 2020).

Role in Antimicrobial and Anticancer Research

Substituted phenothiazines and related compounds have been explored for their broad spectrum of biological activities, including antimicrobial, anticancer, and other therapeutic properties. The structural features and reactivity of compounds like "this compound" could contribute to the development of new agents with significant biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Enzyme Inhibition Studies

The study of enzyme inhibitors, including those targeting cytochrome P450 isoforms, is vital for understanding drug interactions and metabolic pathways. Compounds with specific inhibitory activity can serve as tools for dissecting the role of various enzymes in human physiology and pathology, potentially leading to the identification of new therapeutic targets (Khojasteh et al., 2011).

Exploration of Organophosphorus Azoles

The structural and electronic diversity of organophosphorus azoles, including those with pyrazole rings, has been the subject of extensive research. These compounds are studied for their potential in various applications, ranging from medicinal chemistry to materials science, highlighting the importance of synthetic versatility and novel functional group integration (Larina, 2023).

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of inhibitors for therapeutic enzymes and kinases .

Mode of Action

It’s worth noting that similar compounds have been used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole may interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds have been used in the preparation of inhibitors for tgf-β1 and activin a signalling , suggesting that this compound may also affect these pathways.

Pharmacokinetics

The compound’s molecular weight of 20807 suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.

Result of Action

Similar compounds have been used in the preparation of inhibitors for therapeutic enzymes and kinases , suggesting that this compound may have similar effects.

Action Environment

It’s worth noting that the compound has a melting point of 59-64 °c , suggesting that it may be stable under normal environmental conditions.

Properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O4S/c1-14(2)15(3,4)22-16(21-14)12-6-8-13(9-7-12)23(19,20)18-11-5-10-17-18/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACLVVBLTNYIEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

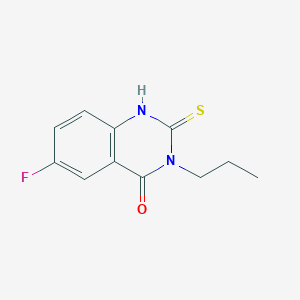

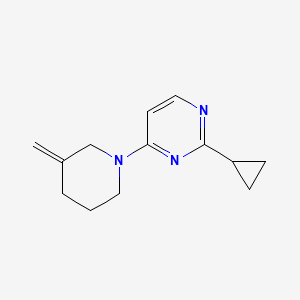

![6-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2423975.png)

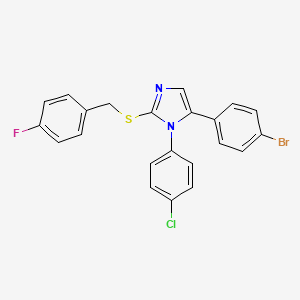

![N-(2,4-difluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2423979.png)

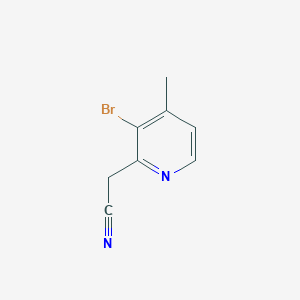

![n-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B2423983.png)

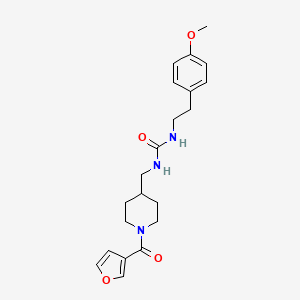

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2423985.png)

![5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2423990.png)

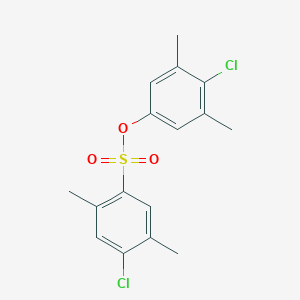

![2-(2,5-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2423998.png)